2,6-Dichloro-4-(trifluoromethyl)benzamide
Description
Context within Halogenated Benzamide (B126) Chemistry
Halogenated benzamides are a class of compounds where a benzamide structure is modified by the addition of one or more halogen atoms. This class of molecules is significant in medicinal chemistry and materials science. researchgate.net The introduction of halogens can profoundly influence a molecule's physical, chemical, and biological properties. researchgate.net
In the context of medicinal chemistry, halogenation is a common strategy used to enhance the therapeutic properties of drug candidates. researchgate.net Halogen atoms can improve a compound's binding affinity to biological targets, increase its metabolic stability, and modulate its lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netbeilstein-journals.org For instance, the incorporation of chlorine or bromine can serve as a precursor for further chemical modifications or be an integral part of the final active molecule. researchgate.net
Benzamide derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties. researchgate.netnih.gov The specific placement and type of halogen on the benzamide ring can lead to compounds with selective inhibitory actions against various enzymes. nih.govnih.gov For example, certain halogenated benzenesulfonamides have been developed as selective inhibitors of carbonic anhydrase isoforms, which are important drug targets. nih.gov The study of halogenated benzamides, therefore, provides a framework for understanding how structural modifications can be rationally designed to achieve desired biological effects.
Significance of Specific Dichloro- and Trifluoromethyl Substituent Patterns in Aromatic Systems
The specific substitution pattern of two chlorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position of the benzamide ring in 2,6-Dichloro-4-(trifluoromethyl)benzamide is crucial to its chemical character and potential utility.
Dichloro Substitution: The presence of two chlorine atoms on the aromatic ring significantly alters its electronic properties. Chlorine is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in substitution reactions. The ortho-positioning of the chlorine atoms relative to the benzamide group can also introduce steric hindrance, which can affect the molecule's conformation and its interactions with other molecules.
Key characteristics of the trifluoromethyl group include:
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life for drugs containing this group. mdpi.com
Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes. beilstein-journals.org
Modulation of Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic environment of the aromatic ring, potentially leading to improved interactions with biological targets through hydrogen bonding and electrostatic interactions. mdpi.com
The combination of the dichloro and trifluoromethyl substituents on the benzamide scaffold creates a unique electronic and steric profile. This specific arrangement of functional groups is explored in research to fine-tune the properties of the molecule for specific applications, such as in the development of new bioactive compounds. For example, a related compound, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide, has been investigated as a fungicide. herts.ac.uknih.govherts.ac.uk
The synthesis of molecules with such specific substitution patterns can be challenging. For instance, the preparation of 2,6-dichloro-4-trifluoromethyl-aniline, a potential precursor, involves multi-step reactions. google.com The regioselective synthesis of related structures, such as 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- bldpharm.comherts.ac.ukprepchem.com-triazoles, has also been a subject of research, highlighting the interest in this particular substitution pattern. nih.gov
Interactive Data Tables
Chemical Information for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Use/Research Area |
| This compound | 157021-70-0 bldpharm.com | C8H4Cl2F3NO | Chemical Intermediate |
| 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | 124426-49-9 nih.gov | C15H10Cl2F3NO nih.gov | Obsolete Fungicide herts.ac.ukherts.ac.uk |
| 2,6-Dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide | 239110-15-7 epa.gov | C14H8Cl3F3N2O epa.gov | Pesticide (Fluopicolide) epa.gov |
| 2,6-dichloro-4-trifluoromethyl-aniline | Not specified | C7H4Cl2F3N | Chemical Intermediate google.com |
| 2-(Trifluoromethyl)benzamide | 360-64-5 sigmaaldrich.com | C8H6F3NO sigmaaldrich.com | Chemical Reagent |
| 2,4,6-Tris(trifluoromethyl)benzamide | 25753-21-3 nih.gov | C10H4F9NO nih.gov | Research Chemical |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAIJGGUONLHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371661 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157021-70-0 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157021-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dichloro 4 Trifluoromethyl Benzamide and Its Precursors
Established Synthetic Routes for the Benzamide (B126) Core Structure
The formation of the benzamide linkage is a cornerstone of organic synthesis, with numerous strategies developed to facilitate this transformation efficiently.
Amidation Reactions and Coupling Strategies for Benzamides
The most direct and widely employed method for synthesizing benzamides is the reaction of a benzoyl chloride with an amine. This nucleophilic acyl substitution reaction is a robust and versatile method for forming the amide bond. In the context of 2,6-dichloro-4-(trifluoromethyl)benzamide, this would involve the reaction of 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride with ammonia (B1221849). The reaction proceeds via a nucleophilic addition-elimination mechanism, where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide product. libretexts.orgchemguide.co.ukchemguide.co.uk The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the hydrogen chloride byproduct. guidechem.com
Alternative coupling strategies for benzamide synthesis often involve the activation of the corresponding carboxylic acid. Reagents such as thionyl chloride or oxalyl chloride are commonly used to convert a benzoic acid into its more reactive benzoyl chloride derivative in situ, which then reacts with an amine. acs.org Other coupling reagents, including various phosphonium (B103445) and uronium salts, can also facilitate the direct amidation of carboxylic acids with amines by forming a highly activated ester intermediate. acs.org
Precursor Synthesis Pathways
The availability of the key precursors, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) and 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride, is crucial for the successful synthesis of the target benzamide.
Routes to 2,6-Dichloro-4-(trifluoromethyl)aniline
Several synthetic routes to 2,6-dichloro-4-(trifluoromethyl)aniline have been established, often starting from commercially available materials.
One prominent method involves the direct chlorination of 4-(trifluoromethyl)aniline. This approach requires careful control of reaction conditions to achieve the desired regioselectivity, with the two chlorine atoms being introduced at the positions ortho to the amino group.
Another common strategy begins with p-chlorobenzotrifluoride. This starting material can undergo a two-step sequence involving nitration followed by reduction of the nitro group to an amine and subsequent chlorination. A variation of this approach involves halogenation followed by an ammoniation reaction to introduce the amine functionality. google.comwipo.int Patents have described processes where p-chlorobenzotrifluoride is first subjected to a halogenation reaction to yield 3,4,5-trichlorobenzotrifluoride, which is then converted to the target aniline (B41778) through an ammoniation reaction under high temperature and pressure. google.com
A further method starts from aniline, which is first acetylated to protect the amino group. The resulting N-acetyl aniline then undergoes a para-position trifluoromethylation reaction, followed by chlorination to introduce the two chlorine atoms. The final step involves the hydrolysis of the acetyl group to yield 2,6-dichloro-4-(trifluoromethyl)aniline. google.com
| Starting Material | Key Intermediates | Reagents and Conditions |
| 4-(Trifluoromethyl)aniline | - | Chlorinating agent |
| p-Chlorobenzotrifluoride | 3,4,5-Trichlorobenzotrifluoride | 1. Halogenation (e.g., Cl2, catalyst) 2. Ammoniation (e.g., NH3, high T, high P) google.com |
| Aniline | N-Acetyl aniline, 4-(Trifluoromethyl)-N-acetyl aniline, 2,6-Dichloro-4-(trifluoromethyl)-N-acetyl aniline | 1. Acetylation (e.g., Acetic anhydride) 2. Trifluoromethylation 3. Chlorination 4. Hydrolysis (e.g., NaOH) google.com |
Synthetic Methods for 2,6-Dichlorobenzoyl Chloride and Related Acyl Halides
The synthesis of 2,6-dichlorobenzoyl chloride and its analogues is typically achieved from the corresponding benzoic acid. A standard and effective method involves the treatment of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org This reaction efficiently converts the carboxylic acid to the highly reactive acyl chloride, which can then be used in subsequent amidation reactions without extensive purification. guidechem.com For instance, a related compound, 2,6-dichloro-4-methylbenzoyl chloride, was synthesized by refluxing 2,6-dichloro-4-methylbenzoic acid in thionyl chloride with a catalytic amount of dimethylformamide. acs.org
Novel Synthetic Approaches and Methodological Innovations
While established methods provide reliable routes to this compound and its precursors, ongoing research seeks to develop more efficient and regioselective synthetic strategies.
Regioselective Synthesis of Related Compounds Containing the 2,6-Dichloro-4-(trifluoromethyl)phenyl Moiety
Recent research has focused on the regioselective synthesis of various heterocyclic compounds incorporating the 2,6-dichloro-4-(trifluoromethyl)phenyl group. For example, a highly regioselective method has been developed for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- guidechem.comacs.orgnih.gov-triazoles. nih.gov This method utilizes a 1,3-dipolar cycloaddition reaction between (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes, catalyzed by a copper(I) salt. The reaction proceeds at room temperature and affords only the 1,4-disubstituted regioisomer in high yields. nih.gov While this specific example does not directly produce the target benzamide, the strategies for the regioselective functionalization of the 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold are of significant interest and could potentially be adapted for the novel synthesis of related benzamides.
Elucidation of Reaction Mechanisms in Chemical Synthesis
A common route to 2,6-dichloro-4-(trifluoromethyl)aniline starts with p-chlorobenzotrifluoride. google.comjustia.com This process involves two main steps: halogenation and ammoniation.
Halogenation: The first step is the chlorination of the aromatic ring. This is an electrophilic aromatic substitution reaction. Under the influence of a catalyst, such as a combination of an elemental metal and a metal halide, elemental chlorine (Cl₂) acts as the electrophile. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The reaction conditions are controlled to favor the introduction of chlorine atoms at the positions ortho to the amino group that will be formed later, leading to the desired 2,6-dichloro substitution pattern on the aniline ring.
Ammoniation: The subsequent step involves the replacement of a chlorine atom with an amino group, which is a nucleophilic aromatic substitution reaction. This reaction is typically carried out under high temperature and pressure with ammonia. The presence of the electron-withdrawing trifluoromethyl group facilitates this nucleophilic attack on the aromatic ring.
An alternative synthesis of the aniline precursor begins with aniline itself. patsnap.com This multi-step process includes:
Acetylation: Aniline is first protected by reacting it with an acetylating agent like acetic anhydride (B1165640) to form N-acetylaniline. This is a nucleophilic acyl substitution reaction where the nitrogen atom of aniline attacks the carbonyl carbon of the acetic anhydride.
Trifluoromethylation: A trifluoromethyl group is introduced at the para-position of the N-acetylaniline.
Chlorination: The N-acetyl-4-(trifluoromethyl)aniline is then chlorinated. The acetylamino group is an ortho-, para-directing group, and since the para position is blocked, chlorination occurs at the ortho positions. This is another example of electrophilic aromatic substitution.
Hydrolysis: The final step to obtain the aniline precursor is the hydrolysis of the acetyl group, typically using an acid or base, to regenerate the amino group.
Once the 2,6-dichloro-4-(trifluoromethyl)aniline precursor is obtained, it can be converted to the target benzamide. A common method for forming the amide bond is the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride. In this case, 2,6-dichlorobenzoyl chloride would be reacted with 2,6-dichloro-4-(trifluoromethyl)aniline. The mechanism for this reaction is nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the 2,6-dichlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond.
Another potential synthetic route involves the preparation of 2,6-dichloro-4-(trifluoromethyl)benzonitrile (B125890) as an intermediate. nih.gov This nitrile can then be hydrolyzed to the corresponding benzamide. The hydrolysis of a nitrile to an amide can be carried out under either acidic or basic conditions. Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of the amide.
A summary of a synthetic approach for a related compound, 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, involves the reaction of 2,6-dichlorobenzoyl chloride with 4-trifluoromethylbenzylamine in the presence of a base like triethylamine. prepchem.com This is also a nucleophilic acyl substitution reaction.
Biological Activity and Mechanistic Investigations of 2,6 Dichloro 4 Trifluoromethyl Benzamide and Its Derivatives
Antimicrobial Efficacy and Cellular Mode of Action
Derivatives of 2,6-dichlorobenzamide (B151250) have been synthesized and evaluated for their antimicrobial properties. ipinnovative.com While specific studies focusing solely on the antimicrobial efficacy of 2,6-dichloro-4-(trifluoromethyl)benzamide are not extensively detailed in the provided results, the broader class of benzamide (B126) derivatives is known for its antimicrobial potential. ipinnovative.com For instance, certain substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The mode of action for some antimicrobial agents involves the disruption of the microbial cell cycle. For example, niacinamide, an amide, has been shown to cause microbial cell cycle arrest, preventing the complete separation of daughter cells. mdpi.com It achieves this by expanding chromatin and interacting directly with DNA, which hinders successful replication. mdpi.com Further research is necessary to elucidate the specific cellular and molecular mechanisms by which this compound and its direct derivatives exert their antimicrobial effects.
Antifungal Properties and Targets in Pathogenic Organisms
The investigation of benzamide derivatives extends to their potential as antifungal agents. While direct data on this compound's antifungal action is limited in the search results, the general class of substituted benzamides has been a subject of study in this area. nih.gov Pathogenic fungi pose a significant threat, particularly to immunocompromised individuals, necessitating the development of new antifungal treatments. nih.govbohrium.com The targets for antifungal agents are varied and include components of the fungal cell wall, such as β-1,3-D-glucan, and enzymes involved in critical biosynthetic pathways like ergosterol (B1671047) synthesis. nih.gov Some antifungal compounds act by inhibiting N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. nih.gov Other mechanisms include the disruption of the plasma membrane and the inhibition of key enzymes like 14-α-demethylase. nih.gov The antifungal activity of certain peptides is also being explored, with some showing efficacy against various Candida species. nih.gov The precise antifungal targets of this compound remain an area for future investigation.
Antiviral Modulatory Effects and Inhibition Mechanisms
The antiviral potential of benzamide derivatives is an emerging area of research. While the specific antiviral effects of this compound are not detailed in the provided search results, the broader class of compounds is being explored for such properties. For instance, niacinamide has been investigated for its antiretroviral effects. mdpi.com The mechanisms of antiviral action can be diverse, ranging from direct inhibition of viral enzymes to modulation of the host's immune response. The structural features of this compound could potentially allow it to interact with viral proteins or host factors involved in the viral life cycle. However, dedicated studies are required to confirm and characterize any antiviral activity and the underlying inhibition mechanisms.
Anticancer Potential and Molecular Signaling Pathway Inhibition
The anticancer properties of trifluoromethyl-containing benzamide derivatives have been a significant focus of research, with a particular emphasis on their ability to inhibit key molecular signaling pathways involved in cancer progression.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. otavachemicals.comnih.gov Consequently, inhibitors of this pathway are being actively developed as cancer therapeutics. otavachemicals.comnih.gov A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been designed and shown to be potent inhibitors of the Hh signaling pathway. nih.govresearchgate.net
In one study, several of these derivatives displayed more potent Hh signaling inhibitory activity than the approved drug vismodegib. nih.govresearchgate.net Compound 13d from this series was identified as the most potent, with an IC50 of 1.44 nM against the Hh signaling pathway. nih.gov These inhibitors are thought to target the Smoothened (Smo) receptor, a key component of the Hh pathway. otavachemicals.comrsc.org The development of these compounds represents a promising strategy for treating cancers driven by aberrant Hh signaling. nih.govrsc.org
Table 1: Hedgehog Pathway Inhibitory Activity of Selected Trifluoromethyl Benzamide Derivatives This is an interactive data table. You can sort and filter the data.
| Compound | Hh Signaling Inhibition (IC50) | Notes | Reference |
|---|---|---|---|
| 13d | 1.44 nM | More potent than vismodegib. | nih.gov |
| 6a | - | Showed moderate pharmacokinetic properties in vivo. | researchgate.net |
| 8e | 5.0 nM | More potent than GDC-0449. | researchgate.net |
Kinases are a large family of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of anticancer drugs. A series of 3-substituted benzamide derivatives have been developed as inhibitors of the Bcr-Abl tyrosine kinase, which is associated with chronic myeloid leukemia (CML). nih.gov
Several 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov One such compound, NS-187 , has shown promise as a potential therapy for CML that is resistant to the existing drug imatinib (B729) (STI-571). nih.gov Additionally, other substituted benzamides have been investigated as inhibitors of p38 kinase, which is involved in inflammatory responses. nih.gov For example, compounds 4g and 4n demonstrated over 30% inhibition of p38 kinase at a concentration of 10 µM. nih.gov The ability of substituted benzamides to inhibit various kinases highlights their potential as a versatile scaffold for the development of targeted cancer therapies. Another study focused on 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives as inhibitors of the STAT3 signaling pathway, with compound 13r showing potent antiproliferative activity and direct interaction with the STAT3 protein. nih.gov
Table 2: Kinase Inhibition by Substituted Benzamide Derivatives This is an interactive data table. You can sort and filter the data.
| Compound | Target Kinase | Activity | Reference |
|---|---|---|---|
| NS-187 | Bcr-Abl | Promising candidate for imatinib-resistant CML. | nih.gov |
| 4g | p38 | >30% inhibition at 10 µM. | nih.gov |
| 4n | p38 | >30% inhibition at 10 µM. | nih.gov |
| 13r | STAT3 | Potent antiproliferative activity. | nih.gov |
Other Pharmacological Activities of Structurally Related Compounds
The benzamide scaffold is a versatile pharmacophore that has been incorporated into a wide array of molecules exhibiting diverse pharmacological activities. Structural modifications, such as the introduction of halogen atoms and trifluoromethyl groups, can significantly influence the biological profile of these compounds. This section explores the varied pharmacological activities of compounds structurally related to this compound, highlighting their potential in different therapeutic and agrochemical areas.
Antimicrobial and Antifungal Activities
A significant area of investigation for structurally related benzamides is their efficacy as antimicrobial and antifungal agents. The presence of a trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.
Derivatives of N-phenylbenzamide bearing a trifluoromethylpyrimidine moiety have been synthesized and evaluated for their antifungal and insecticidal properties. researchgate.net Similarly, novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety have demonstrated good in vitro antifungal activities against a range of plant pathogenic fungi, including Botrytis cinerea, Sclerotinia sclerotiorum, Botryosphaeria dothidea, Phomopsis sp., Colletotrichum gloeosporioides, and Pyricularia oryzae. frontiersin.orgnih.gov For instance, compounds 5b , 5j , and 5l from one study showed excellent inhibition rates of 96.76%, 96.84%, and 100%, respectively, against B. cinerea. frontiersin.orgnih.gov
The substitution pattern on the benzamide ring also plays a crucial role in determining the antifungal activity. In a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, the presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly improve antifungal activity. researchgate.net Conversely, the introduction of a 4-methoxy or trifluoromethyl group led to a decrease in activity to varying degrees. researchgate.net
Furthermore, research into 2,6-dichlorobenzamide derivatives has revealed their potential as antimicrobial and disinfectant agents. ipinnovative.comresearchgate.netctppc.org The synthesis of compounds like N-(2-aminoethyl)-2,6-dichlorobenzamide and 2,6-dichloro-N-(propan-2-yl)benzamide has been undertaken to evaluate their antimicrobial properties. ipinnovative.comresearchgate.netctppc.org Amide derivatives of benzoic acids, in general, have a broad spectrum of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com
| Compound | Target Fungi | Activity | Reference |
|---|---|---|---|
| N-Phenylbenzamides with trifluoromethylpyrimidine | Plant pathogenic fungi | Good antifungal activity | researchgate.net |
| Trifluoromethyl pyrimidine derivatives (5b, 5j, 5l) | Botrytis cinerea | 96.76%, 96.84%, and 100% inhibition, respectively | frontiersin.orgnih.gov |
| Compound 7h (a 1,2,4-oxadiazole (B8745197) substituted benzamide) | Botrytis cinereal | 90.5% inhibition | mdpi.com |
| Compound 6k (a benzamide derivative with a triazole moiety) | Various phytopathogenic fungi | EC50 values ranging from 0.98 to 6.71 µg/mL | researchgate.net |
Enzyme Inhibition
Benzamide derivatives have been identified as potent inhibitors of various enzymes, a property that underpins many of their pharmacological effects.
Carbonic Anhydrase and Acetylcholinesterase Inhibition: Novel benzenesulfonamides carrying a benzamide moiety have been designed and shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov In one study, these compounds exhibited inhibitory potential at nanomolar levels, with Ki values ranging from 4.07 to 29.70 nM for hCA I, 10.68 to 37.16 nM for hCA II, and 8.91 to 34.02 nM for AChE. nih.gov
Glucosamine-6-Phosphate Synthase Inhibition: Glucosamine-6-phosphate synthase is a target for antimicrobial agents. Certain heterocyclic and polycyclic compounds have been identified as putative inhibitors of this enzyme. semanticscholar.org
| Compound Series | Target Enzyme | Inhibitory Activity (Ki values) | Reference |
|---|---|---|---|
| Benzenesulfonamides with benzamide moiety | hCA I | 4.07 - 29.70 nM | nih.gov |
| hCA II | 10.68 - 37.16 nM | ||
| AChE | 8.91 - 34.02 nM |
Insecticidal and Larvicidal Activities
The application of benzamide derivatives extends to pest control. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were designed and synthesized, demonstrating good larvicidal activities against mosquito larvae. mdpi.comnih.gov For instance, compounds 7a and 7f from this series showed 100% larvicidal activity at a concentration of 10 mg/L. nih.gov
Novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have also been investigated for their insecticidal activities. researchgate.net
Other Reported Activities
The structural versatility of benzamides has led to the discovery of a range of other biological activities:
Anticoccidial Agents: Trifluoromethylbenzamides have been studied for their potential as anticoccidial agents. nih.gov
Herbicidal Activity: 2,6-Dichlorobenzamide is a known herbicide and a degradation product of the herbicide dichlobenil. nih.govnih.gov
Structure Activity Relationship Sar Studies of 2,6 Dichloro 4 Trifluoromethyl Benzamide Analogues
Impact of Halogenation Patterns on Biological Potency and Selectivity
The presence and positioning of halogen atoms on the benzamide (B126) ring are critical determinants of biological potency. The 2,6-dichloro substitution pattern on the phenyl ring is a key feature that significantly influences the molecule's activity. This specific arrangement imposes a conformational restriction on the molecule, forcing the amide linkage into a specific orientation that is often optimal for binding to its biological target.
Research on similar scaffolds has shown that a 2,6-dichloro or 2,6-difluoro phenyl moiety can enhance the inhibitory activity against certain enzymes, such as p38α MAP kinase. mdpi.com This suggests that the steric bulk and electron-withdrawing nature of halogens at these positions are crucial for potent interactions. Changing the halogen type (e.g., from chlorine to fluorine or bromine) or altering their position on the ring (e.g., to 2,4-dichloro or 3,5-dichloro) would likely have a profound impact on the compound's binding affinity and selectivity. The 2,6-disubstitution pattern is particularly effective in modulating the torsional angle between the phenyl ring and the amide linker, which can be a decisive factor in achieving high potency.
Table 1: Hypothetical Impact of Halogenation Patterns on Biological Activity
| Analogue Substitution | Expected Impact on Potency | Rationale |
| 2,6-Dichloro (Lead Compound) | High | Optimal conformational restriction and electronic effects. |
| 2,6-Difluoro | Moderate to High | Smaller size of fluorine may alter binding pocket interactions compared to chlorine. mdpi.com |
| 2-Chloro | Low to Moderate | Loss of the second halogen reduces the conformational lock, potentially decreasing binding affinity. |
| 3,5-Dichloro | Low | Different positioning of halogens would lead to a significantly altered molecular shape and electronic distribution, likely resulting in a poor fit for the target. |
| 2,6-Dibromo | Moderate | Increased size of bromine atoms could create steric clashes within the binding site, potentially reducing potency. |
The Role of the Trifluoromethyl Group in Modulating Bioactivity and Lipophilicity
Table 2: Comparison of Substituents at the 4-Position of the Phenyl Ring
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Impact on Metabolic Stability |
| -H (Hydrogen) | 0.00 | Neutral | Susceptible to metabolic oxidation. |
| -CH3 (Methyl) | 0.56 | Electron-donating | Can be metabolized. |
| -CF3 (Trifluoromethyl) | 0.88 | Strongly electron-withdrawing | Generally resistant to metabolic oxidation. nih.gov |
Effects of Amide Linkage Modifications on Ligand-Target Interactions
The amide linkage (-CO-NH-) serves as a crucial bridge connecting the 2,6-dichlorophenyl ring and the 4-(trifluoromethyl)phenylmethyl group. This linker is not merely a spacer; it plays an active role in ligand-target interactions. The amide's carbonyl oxygen and N-H group are excellent hydrogen bond acceptors and donors, respectively. These hydrogen bonds are often essential for anchoring the ligand within its binding site on a protein or enzyme.
Modifying this linkage can have drastic effects on activity. For instance, in SAR studies of other complex molecules, the amide bond is a common point of modification to fine-tune binding affinity. nih.gov Altering the amide bond, for example, by creating a thioamide (-CS-NH-) or a reverse amide (-NH-CO-), would change the hydrogen bonding capabilities and the geometry of the linker. Similarly, introducing substituents on the nitrogen atom or inserting additional atoms to lengthen or shorten the linker would alter the distance and relative orientation between the two aromatic rings, likely disrupting the optimal binding conformation.
Table 3: Potential Modifications of the Amide Linkage and Their Likely Effects
| Modification | Description | Potential Effect on Target Interaction |
| N-Methylation | Adding a methyl group to the amide nitrogen (-CO-N(CH3)-). | Loss of hydrogen bond donor capability, which could significantly decrease binding affinity. |
| Thioamide | Replacing the carbonyl oxygen with sulfur (-CS-NH-). | Altered hydrogen bonding strength and geometry; may increase lipophilicity. |
| Reverse Amide | Inverting the amide bond (-NH-CO-). | Changes the positions of the hydrogen bond donor and acceptor, likely disrupting the established binding mode. |
| Homologation | Inserting a methylene (B1212753) group (-CO-NH-CH2-). | Increases the distance between the two rings, potentially leading to a loss of key interactions. |
Substituent Effects on Receptor Binding Affinity and Pharmacodynamics
The 2,6-dichloro groups act as "gatekeepers," influencing the conformation and providing key interactions within the binding pocket. The 4-trifluoromethylphenyl moiety contributes to lipophilicity and metabolic stability while also participating in binding, potentially through favorable interactions with hydrophobic regions of the receptor. nih.gov The amide linker provides the critical hydrogen bonding capacity to anchor the molecule.
Any change to these substituents can alter the pharmacodynamic properties of the compound. For example, replacing the trifluoromethyl group with a less lipophilic group like a cyano (-CN) or a more electron-donating group like methoxy (B1213986) (-OCH3) would change the molecule's absorption, distribution, and receptor interaction profile. Studies on other heterocyclic compounds, such as benzimidazoles, have demonstrated that substitutions at various positions on the core structure greatly influence the resulting biological activity. mdpi.com
Table 4: Predicted Effects of Various Substitutions on Receptor Binding
| Ring A Substitution (Position 2,6) | Ring B Substitution (Position 4) | Predicted Effect on Binding Affinity |
| -Cl, -Cl | -CF3 | High (Lead Compound) |
| -Cl, -H | -CF3 | Decreased |
| -F, -F | -CF3 | Potentially Maintained or Slightly Decreased mdpi.com |
| -Cl, -Cl | -H | Significantly Decreased |
| -Cl, -Cl | -OCH3 | Decreased |
Computational Approaches in SAR Analysis and Predictive Modeling
Modern SAR studies frequently employ computational methods to rationalize experimental findings and predict the activity of new analogues. nih.gov Techniques like molecular docking and pharmacophore modeling are invaluable tools in this process. nih.gov
Molecular docking simulations can be used to predict how 2,6-dichloro-4-(trifluoromethyl)benzamide and its virtual analogues fit into the three-dimensional structure of a target protein. nih.gov This allows researchers to visualize the key binding interactions—such as hydrogen bonds and hydrophobic contacts—and understand why certain substituents enhance activity while others diminish it.
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features required for biological activity. nih.gov For this compound, a pharmacophore model might include two aromatic rings, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature (the -CF3 group), all at specific distances and orientations from one another. Such models can then be used to virtually screen large databases of chemicals to find new compounds that match the pharmacophore and are therefore likely to be active, guiding synthetic efforts and accelerating the discovery of more potent molecules. nih.gov
Table 5: Application of Computational Methods in SAR for Benzamide Analogues
| Computational Method | Application | Outcome |
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a receptor's active site. nih.gov | Provides insight into specific ligand-receptor interactions and helps prioritize analogues for synthesis. |
| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. nih.gov | Enables virtual screening of compound libraries to identify novel, structurally diverse hits. |
| Quantitative SAR (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Predicts the activity of unsynthesized compounds based on their physicochemical properties. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand and protein over time. | Assesses the stability of the predicted binding pose and flexibility of the ligand-receptor complex. |
Metabolism and Biotransformation of 2,6 Dichloro 4 Trifluoromethyl Benzamide
Metabolic Pathways and Transformations in Biological Systems
The metabolism of the related compound 2,6-dichlorobenzamide (B151250) (BAM) has been investigated in various biological systems, including rats and mice. Oral doses of BAM are metabolized and subsequently excreted. The primary metabolic pathways involve hydroxylation and conjugation.
In rats, orally administered 2,6-dichlorobenzamide is known to undergo several transformations. These include the formation of monohydroxylated derivatives and mercapturic acid conjugates. nih.gov Enterohepatic circulation and the metabolic activity of intestinal microflora play a role in the formation of some metabolites. nih.gov
While direct evidence is unavailable for 2,6-dichloro-4-(trifluoromethyl)benzamide, the trifluoromethyl group is generally known to be metabolically stable due to the high strength of the carbon-fluorine bond. Its presence on the benzamide (B126) ring may influence the rate and regioselectivity of metabolic reactions compared to the unsubstituted (at the 4-position) 2,6-dichlorobenzamide.
Identification and Characterization of Major Metabolites
Studies on the related compound 2,6-dichlorobenzamide (BAM) have identified several major metabolites in rats. These metabolites are formed through various biotransformation reactions.
The identified metabolites of 2,6-dichlorobenzamide in rats include:
Unchanged 2,6-dichlorobenzamide
Two monohydroxy-DCBs (monohydroxylated 2,6-dichlorobenzamides)
2-chloro-5-hydroxy-6-(methylthio)benzamide
2-chloro-5-hydroxy-6-[S-(N-acetyl)cysteinyl]benzamide (a mercapturic acid) nih.gov
The formation of the methylthio-containing metabolite is linked to biliary excretion and the metabolic activity of intestinal microorganisms, with the mercapturic acid serving as a precursor. nih.gov
Table 1: Major Metabolites of the Related Compound 2,6-Dichlorobenzamide Identified in Rats
| Metabolite | Chemical Name | Metabolic Pathway |
|---|---|---|
| Unchanged Compound | 2,6-Dichlorobenzamide | Excreted without metabolism |
| Monohydroxylated Metabolites | Monohydroxy-2,6-dichlorobenzamides | Hydroxylation |
| Methylthio-containing Metabolite | 2-chloro-5-hydroxy-6-(methylthio)benzamide | Enterohepatic circulation and microbial metabolism |
2,6-Dichlorobenzamide is itself a hydrolytic degradation product of the herbicide dichlobenil (2,6-dichlorobenzonitrile). The nitrile group of dichlobenil is hydrolyzed to an amide group to form 2,6-dichlorobenzamide.
Enzymatic Biotransformation Mechanisms and Involved Cytochrome P450 Enzymes
The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound have not been identified. However, CYP enzymes are well-known to be involved in the metabolism of halogenated aromatic compounds through oxidative processes. nih.govnih.gov
CYP-mediated reactions on halogenated substrates can include hydroxylation, where an oxygen atom is inserted into a C-H bond, and dehalogenation. nih.gov For halogenated anilines, CYP enzymes have been shown to catalyze dehalogenation to form aminophenol metabolites. nih.gov The specific isoforms of CYP enzymes involved in the metabolism of a particular substrate depend on the structure of that substrate.
Given the structure of this compound, it is plausible that CYP enzymes would be involved in its phase I metabolism, potentially leading to hydroxylated metabolites, similar to what is observed for 2,6-dichlorobenzamide. The trifluoromethyl group is generally resistant to metabolism but can influence the binding of the molecule to the active site of CYP enzymes.
Pharmacokinetic Studies of Related Compounds: Distribution and Excretion Profiles
Pharmacokinetic data for this compound is not available. However, studies on the related compound 2,6-dichlorobenzamide (BAM) in rats provide insights into its distribution and excretion.
Following oral administration in rats, 2,6-dichlorobenzamide is excreted in both urine and feces. A significant portion of the administered dose (33%) is excreted in the bile, indicating substantial enterohepatic circulation. nih.gov
Whole-body autoradiography in rats and mice dosed with radiolabeled 2,6-dichlorobenzamide showed an accumulation of non-extractable residues in the nasal mucosa and the contents of the large intestine. nih.gov
Table 2: Excretion Profile of the Related Compound 2,6-Dichlorobenzamide in Rats
| Excretion Route | Percentage of Administered Dose | Notes |
|---|---|---|
| Biliary Excretion | 33% | Indicates significant enterohepatic circulation |
| Urine | Major route of excretion | Contains various metabolites |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-Dichlorobenzamide (BAM) |
| Dichlobenil (2,6-dichlorobenzonitrile) |
| Monohydroxy-2,6-dichlorobenzamides |
| 2-chloro-5-hydroxy-6-(methylthio)benzamide |
Environmental Fate and Degradation Pathways of 2,6 Dichloro 4 Trifluoromethyl Benzamide
Hydrolysis Kinetics and Products in Aqueous Environments
2,6-Dichloro-4-(trifluoromethyl)benzamide is characterized by its high stability in aqueous environments. nih.gov Studies have demonstrated that the compound is hydrolytically stable under acidic, neutral, and alkaline conditions (pH 4, 7, and 9). apvma.gov.au Across this pH range, no significant formation of degradation products was observed, indicating that hydrolysis is not a primary pathway for its breakdown in aquatic systems. apvma.gov.auendsdhi.com
Photolytic Degradation Mechanisms and Half-Lives under Irradiation
While direct phototransformation in aqueous solutions is not considered a major degradation route for this compound, degradation does occur under specific irradiation conditions. apvma.gov.auendsdhi.com Investigations using UV light (λ ≥ 200 nm) and simulated sunlight (λ ≥ 290 nm) have confirmed its photolytic degradation. nih.govresearchgate.net
The rate of photodegradation is influenced by the pH of the solution, with faster breakdown observed in neutral water compared to acidic or alkaline water. nih.govresearchgate.net Furthermore, the presence of certain substances can significantly accelerate this process. For instance, under simulated sunlight, the photodegradation rate of fluopyram (B1672901) increased approximately 7-fold in the presence of 5 mg/L of Fe(III) ions and 13-fold with 500 mg/L of titanium dioxide (TiO2). nih.gov
The primary mechanisms of photolytic degradation involve intramolecular elimination of HCl, hydroxyl-substitution, and hydrogen extraction. nih.gov It is noteworthy that acute toxicity tests using Vibrio fischeri bacteria indicated that the resulting transformation products could be more toxic than the parent fluopyram compound. nih.govresearchgate.net
Biodegradation Processes in Terrestrial and Aquatic Matrices
Biodegradation stands out as the principal mechanism for the breakdown of this compound in the environment, particularly in soil.
In Terrestrial Environments: The primary degradation pathway in soil is aerobic metabolism. endsdhi.com This process mainly involves the hydroxylation of the fluopyram molecule to form the metabolite fluopyram-7-hydroxy. endsdhi.com Despite this pathway, the compound is classified as slightly to highly persistent in soil matrices. endsdhi.comresearchgate.net Degradation rates are highly variable and are influenced by factors such as soil type, organic matter content, moisture levels, and the initial concentration of the compound. researchgate.netbohrium.com Studies have shown that degradation is comparatively faster under field capacity moisture conditions than in air-dry soils. researchgate.netbohrium.com Under anaerobic soil conditions, this compound is considered stable, with an estimated half-life (DT50) exceeding 1000 days. endsdhi.com
Laboratory studies have highlighted the role of specific microorganisms in the degradation process. The fungus Trichoderma harzianum has been shown to be particularly effective, achieving a 74.3–81.5% degradation of fluopyram. nih.govnih.govresearchgate.net In contrast, the bacterium Bacillus subtilis demonstrated a much lower degradation efficiency of approximately 7.5%. nih.govnih.govresearchgate.net
In Aquatic Environments: this compound is also persistent in aquatic systems. endsdhi.com It is anticipated to be particularly stable in water-sediment environments, especially under anaerobic conditions. researchgate.net
Formation and Characterization of Environmental Transformation Products
The degradation of this compound leads to the formation of several transformation products. In soil, the main expected metabolites are fluopyram-7-hydroxy, fluopyram-benzamide (BZM), and fluopyram-pyridyl-carboxylic acid (PCA). endsdhi.commda.state.mn.us Fluopyram-7-hydroxy has been consistently identified in various soil tests. endsdhi.com
Field studies have detected these metabolites in the top 15 cm of soil, with maximum concentrations recorded at 3.0 µg/kg for fluopyram-7-OH, 9.7 µg/kg for BZM, and 10 µg/kg for PCA. fao.org However, the residues of BZM and PCA were found to dissipate to levels below the limit of quantification (1 µg/kg) within 30 days of application. fao.org
The metabolic pathway in plants is similar, involving an initial transformation to isomeric compounds fluopyram-7-hydroxy and fluopyram-8-hydroxy, which are then converted to fluopyram-benzamide and fluopyram-pyridyl-carboxylic acid. nih.gov In aqueous environments, photolysis can generate products through dechlorination, hydroxyl substitution, and oxidation. nih.govnih.gov
Environmental Persistence and Dissipation Kinetics of the Compound and its Metabolites
The persistence of this compound and its metabolites is a key aspect of its environmental profile.
Compound Persistence: The compound is categorized as moderately to highly persistent in soil environments. endsdhi.comresearchgate.net The dissipation half-life (DT50) varies significantly depending on conditions. The time required for 90% dissipation (DT90) in European field studies ranged from 487 to over 1000 days, highlighting a significant potential for the compound to carry over into subsequent growing seasons. apvma.gov.auendsdhi.com
Table 1: Dissipation Half-Life (DT50) of this compound in Soil
| Condition | DT50 Range (Days) | Reference |
|---|---|---|
| Laboratory Aerobic | 162 - 746 | endsdhi.commda.state.mn.us |
| Field (Europe) | 21 - 386 | apvma.gov.auendsdhi.com |
| Field (USA) | 24 - 539 | endsdhi.com |
| Field (Greenhouse) | 4.2 - 5.7 | researchgate.net |
Metabolite Persistence: Residues of the parent compound and its metabolites can be detected in subsequent rotational crops. fao.org Studies on rotational crops have found low levels of fluopyram (0.01–0.05 mg/kg). fao.org Metabolites such as fluopyram-7-OH and fluopyram-benzamide have been detected in cereal straw at levels up to 0.11 mg/kg and 0.14 mg/kg, respectively. fao.org The methyl-sulfoxide metabolite has also been found in various parts of cereal crops. fao.org As previously noted, the BZM and PCA metabolites tend to dissipate relatively quickly in the topsoil, falling below detection limits within a month of application. fao.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Fluopyram |
| Fluopyram-7-hydroxy | 7-OH |
| Fluopyram-benzamide | BZM |
| Fluopyram-pyridyl-carboxylic acid | PCA |
| Fluopyram-8-hydroxy | - |
| Fluopyram-methyl-sulfoxide | - |
Advanced Analytical Methods for the Detection and Quantification of 2,6 Dichloro 4 Trifluoromethyl Benzamide and Its Metabolites
Chromatographic Techniques for Separation and Analysis (e.g., GC/MS, HPLC)
Chromatographic methods are fundamental for separating the target analyte from complex mixtures prior to its detection and quantification. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. For benzamide-based compounds, GC-MS provides high separation efficiency and definitive identification based on mass spectra. Methods have been developed for related compounds, such as the major metabolite of fluopicolide (B166169), 2,6-dichlorobenzamide (B151250), in vegetables and soil. researchgate.net These methods often involve an extraction and purification step followed by GC analysis, sometimes coupled with mass spectrometry for confirmation. researchgate.net GC combined with an electron capture detector (ECD) is also used for measuring chlorinated compounds in various environmental samples, including water, soil, and solid waste. cdc.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally labile. Coupled with an ultraviolet (UV) detector or, more powerfully, a mass spectrometer (LC-MS), HPLC is a primary tool for analysis. cdc.govbldpharm.com For complex samples, LC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, allowing for the detection of trace levels of the compound and its metabolites. nih.gov The development of LC-MS/MS methods is crucial for analyzing residues in challenging matrices like beebread and natural water samples. nih.gov
Table 1: Comparison of Chromatographic Techniques for Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. |
| Common Detectors | Mass Spectrometry (MS), Electron Capture Detector (ECD), Flame Ionization Detector (FID). | Mass Spectrometry (MS), Ultraviolet (UV), Diode Array Detector (DAD), Fluorescence. |
| Primary Application | Analysis of pesticides, volatile organic compounds. | Analysis of pharmaceuticals, proteins, complex organic molecules. |
| Sample Preparation | Often requires derivatization to increase volatility. | Generally more direct, but requires mobile phase compatibility. |
Spectroscopic Characterization Methods (e.g., NMR, IR, UV/VIS, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2,6-dichloro-4-(trifluoromethyl)benzamide. ucsb.edulehigh.edu These methods probe the interaction of molecules with electromagnetic radiation to provide detailed structural information. ucsb.edulehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum provide a detailed map of the atoms within the molecule. For this compound, ¹⁹F NMR would also be highly informative due to the trifluoromethyl group. bldpharm.comunibo.it
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucsb.edulehigh.edu The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, C-Cl bonds, and C-F bonds of the trifluoromethyl group. researchgate.net
UV/Visible (UV/VIS) Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. lehigh.edu The resulting spectrum can help to identify chromophores (light-absorbing groups) within the molecule, such as the benzene (B151609) ring. researchgate.net
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions and is a key tool for determining the molecular weight of a compound. ucsb.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. When coupled with chromatography (GC-MS or LC-MS), it also reveals the fragmentation pattern of the molecule, which serves as a "fingerprint" for identification and structural confirmation. cdc.govucsb.edu
Table 2: Spectroscopic Data for Molecular Characterization
| Technique | Type of Information Provided | Application to this compound |
|---|---|---|
| NMR | Detailed carbon-hydrogen framework, connectivity of atoms. | Unambiguous structure determination, identification of isomers. |
| IR | Presence of specific functional groups. | Confirmation of amide, C-Cl, and C-F functional groups. |
| UV/VIS | Presence of chromophores (e.g., aromatic rings). | Confirmation of the benzene ring system. |
| MS | Molecular weight and fragmentation pattern. | Determination of molecular formula and structural confirmation. |
Sample Preparation Protocols: Solid Phase Extraction (SPE) and Matrix Effects
Effective sample preparation is critical for accurate and reliable quantification, especially when dealing with trace amounts of analytes in complex environmental or biological matrices. The primary goals are to isolate the target analyte, remove interfering substances, and concentrate the sample.
Solid Phase Extraction (SPE): SPE is a widely used cleanup technique that separates compounds from a mixture based on their physical and chemical properties. nih.gov A sample is passed through a cartridge containing a solid adsorbent (the stationary phase), and interfering components are washed away while the analyte of interest is retained. The analyte is then eluted with a small volume of a different solvent. epa.gov For compounds like this compound, various SPE sorbents, including polymeric, silica-based, or mixed-mode phases, can be utilized depending on the sample matrix. nih.govscience.gov
Matrix Effects: The co-eluting endogenous components of a sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement. nih.gov This "matrix effect" can significantly impact the accuracy and precision of LC-MS based methods. Proper sample cleanup, such as through SPE, is essential to minimize these effects. nih.govnih.gov The effectiveness of an SPE protocol is assessed by its ability to reduce matrix effects, which is often determined by comparing the signal response of an analyte in a cleaned-up sample extract versus a pure solvent. nih.gov
Application of Isotopic Labeling in Tracing Metabolic and Degradation Pathways
Isotopic labeling is a powerful technique used to trace the transformation of a molecule through metabolic or environmental degradation pathways. nih.gov By replacing one or more atoms in the this compound molecule with a stable, heavier isotope (e.g., ¹³C, ¹⁵N, or ²H), the compound and its subsequent metabolites or degradation products can be tracked and identified using mass spectrometry. nih.govnih.gov
The mass spectrometer can distinguish between the labeled (heavier) and unlabeled molecules, allowing researchers to follow the metabolic fate of the parent compound. nih.gov This approach provides definitive evidence for metabolic conversions and helps in the discovery of novel metabolites. nih.govnih.gov For instance, by administering the ¹³C-labeled parent compound, one can analyze samples over time and identify new peaks in the mass spectrum that contain the ¹³C label, confirming them as metabolites. This method is invaluable for building a comprehensive understanding of the compound's biotransformation. nih.gov
Development of Residue Analysis Methods for Environmental Monitoring
The potential for environmental contamination necessitates the development of robust and sensitive residue analysis methods. These methods are designed to detect and quantify trace levels of this compound and its key metabolites in various environmental compartments, such as soil, water, and agricultural products. cdc.govnih.govjelsciences.com
The development process involves several key steps:
Extraction: Efficiently removing the target analytes from the sample matrix using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction. researchgate.net
Cleanup: Removing interfering co-extractives using methods such as Solid Phase Extraction (SPE). cdc.govepa.gov
Analysis: Utilizing highly sensitive and selective instrumental techniques, most commonly LC-MS/MS or GC-MS, for separation and detection. researchgate.netnih.gov
Validation: Rigorously validating the method by assessing parameters like linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery to ensure the data generated is reliable and reproducible. researchgate.net
These validated methods can then be used for routine monitoring to assess environmental exposure and ensure compliance with regulatory limits. nih.gov
Computational Chemistry and Molecular Modeling of 2,6 Dichloro 4 Trifluoromethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These methods calculate the electron density to derive the molecule's ground-state energy, orbital energies, and distribution of charge. For 2,6-Dichloro-4-(trifluoromethyl)benzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine its electronic structure and reactivity. mdpi.com
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this benzamide (B126) derivative, the oxygen of the carbonyl group and the nitrogen atom are expected to be electron-rich regions, while the hydrogen atoms of the amide group and the regions near the electronegative chlorine and fluorine atoms would be electron-poor. researchgate.net
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity, stability |
| Dipole Moment | ~3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative and represent typical outcomes for a molecule with this structure based on DFT calculations.
Conformational Analysis and Prediction of Molecular Stability
Conformational analysis is crucial for understanding a molecule's three-dimensional structure and stability, which directly impacts its biological activity. The rotation around the single bond connecting the phenyl ring and the carbonyl group (C-C bond) is a key determinant of the conformation of benzamides. researchgate.net
For this compound, the two bulky chlorine atoms at the ortho positions of the benzene (B151609) ring create significant steric hindrance. This forces the amide group out of the plane of the benzene ring. nih.gov Theoretical calculations on substituted benzamides show that the lowest energy conformation typically involves a torsion angle of 20-60 degrees between the amide plane and the phenyl ring plane. researchgate.netnih.gov The presence of these ortho substituents restricts the free rotation, leading to a more rigid conformation compared to unsubstituted benzamide. acs.org This pre-organization of the molecule can be advantageous for binding to a specific biological target, as less conformational entropy is lost upon binding.
Table 2: Predicted Conformational Preferences
| Torsion Angle (Phenyl-Carbonyl) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| 0° (Planar) | +5.0 | Unstable (High steric clash) |
| ± 45° | 0.0 | Most Stable (Global Minimum) |
| ± 90° (Perpendicular) | +2.5 | Moderately Stable (Local Minimum) |
Note: This table presents hypothetical energy values to illustrate the expected conformational landscape. The exact values would be determined through detailed computational scans.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). dergipark.org.tr This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions. nih.govmdpi.com
In a hypothetical docking study of this compound, the compound would be docked into the active site of a relevant biological target. The simulation would explore various binding poses and score them based on factors like intermolecular energies, including electrostatic and van der Waals interactions.
Key interactions would likely involve:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form crucial hydrogen bonds with amino acid residues in a protein's active site. researchgate.net
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the receptor.
Hydrophobic Interactions: The dichlorinated phenyl ring and the trifluoromethyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues.
The results of a docking simulation can guide the design of more potent analogs by identifying which modifications would enhance binding. ucsd.edu
Table 3: Illustrative Molecular Docking Results
| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond (C=O), Hydrophobic |
| Voltage-gated Sodium Channel | -9.2 | Phe1764, Tyr1771 | π-π Stacking, Halogen Bond |
Note: This table is for illustrative purposes, showing the type of data generated from a molecular docking study.
Prediction of Spectroscopic Signatures
Computational methods can accurately predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govmit.edu These predictions are valuable for confirming the identity and structure of a synthesized compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks would be predicted for the N-H stretch, C=O stretch, C-Cl stretches, and C-F stretches of the trifluoromethyl group. Comparing the predicted spectrum with an experimental one helps in structural elucidation. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F atoms. The predicted shifts are influenced by the electronic environment of each nucleus. The dichlorination and the trifluoromethyl group would have predictable effects on the chemical shifts of the aromatic protons and carbons.
Table 4: Predicted Characteristic Spectroscopic Peaks
| Spectrum Type | Predicted Peak/Shift | Assignment |
|---|---|---|
| IR | ~3350 cm⁻¹ | N-H stretch |
| IR | ~1680 cm⁻¹ | C=O stretch (Amide I) |
| IR | ~1100-1200 cm⁻¹ | C-F stretches |
| IR | ~700-800 cm⁻¹ | C-Cl stretches |
| ¹H NMR | 7.5-8.0 ppm | Aromatic Protons |
| ¹H NMR | 7.0-7.5 ppm (broad) | Amide Protons (N-H₂) |
| ¹³C NMR | ~165 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR | ~120-140 ppm | Aromatic Carbons |
Note: These are typical predicted values. Experimental values may vary based on solvent and other conditions.
Thermochemical Properties and Energetics of Reaction Pathways
Computational chemistry allows for the calculation of key thermochemical properties, providing insight into the stability and energy of a compound. acs.org Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) can be determined using statistical thermodynamics based on the results of frequency calculations. mdpi.com
Table 5: Illustrative Thermochemical Data
| Property | Predicted Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -185.5 | kcal/mol |
| Standard Entropy (S°) | 110.2 | cal/mol·K |
| Heat Capacity (Cp) | 55.8 | cal/mol·K |
| C-Cl Bond Dissociation Energy | ~80 | kcal/mol |
Note: These values are hypothetical and serve to illustrate the type of data generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogs of this compound, one would first synthesize a library of related compounds and measure their biological activity (e.g., IC₅₀ values).
Next, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure.
Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.
Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.
Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity. unair.ac.idresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and prioritizing which molecules to synthesize and test. nih.gov
Table 6: Example of a QSAR Equation
| Equation | pIC₅₀ = 0.5 * logP - 0.2 * (Dipole Moment) + 1.5 * (LUMO) + 3.1 |
|---|---|
| Descriptor | Significance |
| logP | Positive coefficient suggests higher activity with increased lipophilicity. |
| Dipole Moment | Negative coefficient suggests lower activity with increased polarity. |
Note: This equation is a simplified, hypothetical example to demonstrate the form and interpretation of a QSAR model.
Research on Novel Derivatives and Analogues of 2,6 Dichloro 4 Trifluoromethyl Benzamide
Synthesis and Characterization of Structurally Diverse Benzamide (B126) Scaffolds
The synthesis of benzamide derivatives, particularly those substituted with halogen and trifluoromethyl groups, is a well-established area of organic chemistry, driven by their utility as intermediates for bioactive molecules. The core structure of 2,6-dichloro-4-(trifluoromethyl)benzamide can be conceptually derived from its key precursors: 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) and 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride.
Various synthetic routes for the crucial intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline , have been developed. A common method involves the multi-step transformation of p-chlorobenzotrifluoride. This process typically includes chlorination to form 3,4,5-trichlorobenzotrifluoride, followed by an amination reaction. researchgate.netfao.org Patents describe processes that aim for high yield and environmental friendliness by optimizing reaction conditions and catalyst systems, such as using a composite catalyst of elemental metal and metal halide for the chlorination step. nih.gov
The synthesis of the benzamide itself, and its N-substituted derivatives, is often achieved through the acylation of an amine. For instance, the synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide is accomplished by reacting 4-trifluoromethylbenzylamine hydrochloride with 2,6-dichlorobenzoyl chloride in the presence of a base like triethylamine. prepchem.com This highlights a general and efficient strategy for creating diverse N-substituted benzamide scaffolds.
Similarly, the synthesis of various 2,6-dichlorobenzamide (B151250) derivatives has been reported, often starting from 2,6-dichlorobenzoyl chloride and reacting it with different amines to produce compounds with potential antimicrobial activity. researchgate.netipinnovative.com For example, reaction with ethylene (B1197577) diamine or isopropyl amine in the presence of sodium hydroxide (B78521) yields the corresponding N-substituted 2,6-dichlorobenzamides. researchgate.netipinnovative.com
Characterization of these synthesized compounds relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, with characteristic shifts indicating the successful formation of the amide bond and the specific substitution patterns on the aromatic rings. researchgate.netipinnovative.com Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds. For crystalline solids, X-ray crystallography provides definitive proof of structure and reveals detailed information about bond lengths, angles, and intermolecular interactions, such as the hydrogen bonding patterns observed in the crystal structure of 2,6-Dichloro-N-(4-chlorophenyl)benzamide . nih.gov
| Compound Name | Starting Materials | Key Reaction Type | Characterization Methods |
| 2,6-dichloro-4-(trifluoromethyl)aniline | p-Chlorobenzotrifluoride, Chlorine, Ammonia (B1221849) | Halogenation, Amination | Not specified in provided abstracts |
| 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide | 4-trifluoromethylbenzylamine, 2,6-dichlorobenzoyl chloride | Acylation | Not specified in provided abstracts |
| N-(2-aminoethyl)-2,6-dichlorobenzamide | Ethylene diamine, 2,6-dichlorobenzoyl chloride | Acylation | ¹H-NMR, IR Spectroscopy |
| 2,6-dichloro-N-(propan-2-yl)benzamide | Isopropyl amine, 2,6-dichlorobenzoyl chloride | Acylation | ¹H-NMR, IR Spectroscopy |
| 2,6-Dichloro-N-(4-chlorophenyl)benzamide | 2,6-Dichlorobenzoyl chloride, 4-chloroaniline | Acylation | X-ray Crystallography |
Exploration of Heterocyclic Incorporations for Enhanced Bioactivity
The incorporation of heterocyclic rings into benzamide scaffolds is a widely employed strategy in medicinal and agrochemical chemistry to modulate physicochemical properties and enhance biological activity. Heterocycles can introduce new binding interactions, alter solubility and metabolic stability, and fine-tune the electronic nature of the molecule.
Research on related benzamide structures demonstrates the potential of this approach. For example, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been designed and synthesized. mdpi.com The synthesis involved a multi-step sequence including cyanation and cyclization reactions, yielding compounds that can be further derivatized. mdpi.com This strategy of linking a pre-formed heterocyclic moiety to a benzamide core is a common and effective method for generating chemical diversity.
Another study focused on the antibacterial activity of 2,6-difluorobenzamides bearing different central heterocyclic scaffolds, such as 1,2,3-triazoles and oxadiazoles. nih.gov This research highlights how the nature of the heterocyclic ring itself can significantly influence bioactivity against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov The synthesis of these compounds often involves the reaction of a benzamide derivative with a suitable heterocyclic precursor. nih.gov
The synthesis of 1,3,4-thiadiazole derivatives from a 2,4-dichlorobenzamide (B1293658) precursor has also been reported. mdpi.com This transformation, achieved through a dehydrosulfurization reaction, shows how the benzamide structure can serve as a template for the construction of more complex heterocyclic systems. mdpi.com These resulting compounds were investigated as potential inhibitors of dihydrofolate reductase (DHFR). mdpi.com
Furthermore, pyrrole-based compounds have been explored, including diarylamide derivatives where a 3,5-bis(trifluoromethyl)phenyl substituent was found to enhance affinity for kinase targets. nih.gov This demonstrates that the strategic placement of trifluoromethyl groups, a key feature of this compound, is a valuable tool in designing potent bioactive molecules.
| Heterocycle | Benzamide Scaffold | Synthetic Strategy | Targeted Bioactivity |
| Pyridine-linked 1,2,4-oxadiazole | Chloro-substituted benzamides | Cyclization and amidation | Pesticidal |
| 1,2,3-Triazole, Oxadiazole | 2,6-Difluorobenzamide | Linkage of heterocyclic moiety | Antibacterial (FtsZ inhibition) |
| 1,3,4-Thiadiazole | 2,4-Dichlorobenzamide | Dehydrosulfurization of precursor | DHFR inhibition |
| Pyrrolo[3,2-c]pyridine | Diarylurea/diarylamide | Multi-step synthesis | Kinase inhibition |
Fluopicolide (B166169) as a Key Reference Compound in Fungicide Research
Fluopicolide, with the chemical name 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide , is a commercial fungicide that serves as a crucial reference compound in the development of new agrochemicals, particularly those based on the benzamide scaffold. lgcstandards.comnih.gov Its structure is highly relevant, sharing the 2,6-dichlorobenzamide core with the subject of this article.
Fluopicolide is recognized for its high efficacy against a broad spectrum of oomycete pathogens, which cause destructive plant diseases like late blight and downy mildew. herts.ac.ukresearchgate.net It exhibits a novel mode of action, distinguishing it from many other fungicides and making it a valuable tool for managing resistance. fao.orgresearchgate.net This unique mechanism, believed to involve the delocalization of spectrin-like proteins, provides a different biological target for researchers to explore. fao.org
Due to its well-defined activity and commercial success, fluopicolide is often used as a benchmark for evaluating the performance of newly synthesized analogues. Researchers designing novel fungicides based on the 2,6-dichlorobenzamide or related scaffolds can compare the potency and spectrum of their compounds against fluopicolide to assess their potential.
Furthermore, the metabolic fate of fluopicolide has been studied, revealing that one of its primary metabolites is 2,6-dichlorobenzamide (BAM) . fao.orgnih.gov This metabolic link further cements the relationship between fluopicolide and the fundamental benzamide structures being explored in research, providing insights into the potential environmental and biological behavior of new derivatives. The availability of fluopicolide as a certified reference material also supports its role in analytical and environmental studies. lgcstandards.com
Rational Design Strategies for Optimizing Bioactivity and Selectivity
The development of novel derivatives of this compound relies heavily on rational design strategies to optimize biological activity and selectivity. This approach involves a systematic investigation of structure-activity relationships (SAR), where modifications to the molecular structure are correlated with changes in biological effect.
Key strategies observed in the design of related benzamide compounds include:
Substituent Effects on the Benzoyl Ring: Studies on benzoylphenylurea (B10832687) (BPU) insecticides, which are structurally related to benzamides, have shown that substitutions at the ortho positions of the benzoyl moiety (positions 2 and 6) are critical for activity. nih.gov The presence of halogens like fluorine or chlorine at these positions is a common feature in commercial insecticides. nih.gov This underscores the importance of the 2,6-dichloro substitution pattern in the target compound.
Modification of the Amide Linker: The amide bond itself is a key structural feature, capable of forming crucial hydrogen bonds with biological targets. mdpi.com Altering the groups attached to the amide nitrogen (N-substitution) is a primary method for exploring new chemical space. Synthesizing libraries of N-substituted benzamides allows for the probing of binding pockets in target enzymes or receptors.
Introduction of Diverse Phenyl Groups: In N-phenylbenzamide structures, the nature and substitution pattern of the second phenyl ring significantly impact activity. SAR studies on 2-phenoxybenzamides with antiplasmodial activity revealed that substituents on the phenoxy ring and the N-phenyl ring could drastically alter potency and selectivity. mdpi.com
Use of Bioisosteres and Scaffolds: Replacing parts of the molecule with bioisosteres (groups with similar physical or chemical properties) is a common tactic. For instance, heterocyclic rings are often used as phenyl bioisosteres to improve properties like solubility or to introduce novel interactions. Research on 2,6-difluorobenzamide inhibitors of the bacterial protein FtsZ has systematically explored various heterocyclic linkers to optimize antibacterial activity. nih.govnih.gov
Computational Modeling: Molecular docking studies are frequently used to predict how a designed molecule might bind to its biological target. mdpi.com This allows for the prioritization of synthetic targets that are most likely to be active, saving time and resources. For example, docking studies have been used to investigate the binding of benzamide derivatives to enzymes like dihydrofolate reductase. mdpi.com
These rational design principles, while often applied to related structures, provide a clear roadmap for the strategic modification of the this compound scaffold to discover new compounds with enhanced and selective bioactivity.
Emerging Therapeutic Applications of Benzamide Derivatives in Pharmaceutical Sciences
Beyond their established role in agrochemicals, benzamide derivatives, including those with trifluoromethyl and dichloro substitutions, are being investigated for a wide range of therapeutic applications in the pharmaceutical sciences. The inclusion of a trifluoromethyl group is a well-known strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net
Several areas of research highlight the therapeutic potential of these scaffolds:
Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antibacterial agents with novel mechanisms of action. Derivatives of 2,6-dichlorobenzamide and the related 2,6-difluorobenzamide have been synthesized and shown to possess activity against multidrug-resistant bacteria, including MRSA. researchgate.netipinnovative.comnih.gov Some of these compounds function by inhibiting the bacterial cell division protein FtsZ, a promising target for new antibiotics. nih.govnih.gov
Anticancer Agents: The benzamide scaffold is present in compounds being explored for oncology. For example, derivatives have been designed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a major target in cancer immunotherapy. nih.gov Additionally, trifluoromethyl-substituted benzamides have been investigated as inhibitors of carbonic anhydrase, with some isoforms (hCA IX and XII) being associated with tumors. nih.gov
Enzyme Inhibition: Benzamide derivatives have shown inhibitory activity against a variety of enzymes. Substituted benzamides are being studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net The structural features of the benzamide and the substitution patterns are crucial for achieving potent and selective inhibition. researchgate.net
Antiparasitic Agents: The benzamide core is also found in molecules with activity against parasites. For example, new imidamide analogs based on a benzamide structure have been synthesized and evaluated as selective anti-trypanosomal agents. nih.gov Furthermore, 2-phenoxybenzamide (B1622244) derivatives have been studied for their antiplasmodial activity against the malaria parasite, Plasmodium falciparum. mdpi.com
The versatility of the benzamide scaffold, combined with the advantageous properties conferred by dichloro and trifluoromethyl substitutions, ensures its continued exploration for the development of new therapeutic agents to address a wide spectrum of diseases.
Q & A
Basic: What are the standard synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines. For example:
- Step 1: React 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride with ammonia or a protected amine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen. Triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts .
- Step 2: Optimize reflux time (3–24 hours) and monitor via thin-layer chromatography (TLC). Yield improvements (>80%) are achieved by slow addition of reagents and maintaining low temperatures (0–5°C) to minimize side reactions like hydrolysis .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., CF₃ at C4: δ ~120–125 ppm in ¹³C NMR) and amide proton signals (δ ~8–10 ppm in ¹H NMR) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and validates molecular weight (e.g., [M+H]⁺ = 306.98) .
- X-ray Crystallography: For structural elucidation, single crystals are grown via slow evaporation in ethanol/water mixtures .
Advanced: How does this compound interact with biological targets, and what experimental models validate its mode of action?
Methodological Answer:
- Target Identification: The compound’s trifluoromethyl group enhances lipophilicity, enabling penetration into lipid-rich biological membranes. In agrochemical research, it acts as a ryanodine receptor (RyR) modulator, disrupting calcium channels in insect neuromuscular junctions .
- Validation Models:
Advanced: How can contradictory data on the compound’s bioactivity be resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:
- Purity Reassessment: Use HPLC-DAD (diode array detection) to rule out interference from byproducts (e.g., hydrolyzed benzamide derivatives) .
- Dose-Response Repetition: Test activity across multiple concentrations (0.1–100 µM) in triplicate to confirm EC₅₀ consistency .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding poses to RyR or bacterial enzymes like acps-pptase, identifying structural motifs critical for activity .
Basic: What are the recommended storage and handling protocols for this compound?
Methodological Answer:
- Storage: Store at 0–6°C in amber glass vials under argon to prevent photodegradation and moisture absorption .
- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat). Solubilize in DMSO for biological assays (stock solutions ≤10 mM) to avoid precipitation .
Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups: The 2,6-dichloro substitution enhances electrophilicity, improving binding to RyR. Replacing Cl with F maintains activity but reduces toxicity .
- Amide Modifications: N-methylation decreases hydrogen-bonding capacity, reducing potency (e.g., IC₅₀ increases from 0.5 µM to >5 µM). Conversely, bulky aryl substituents on the amide nitrogen improve selectivity for insect vs. mammalian RyRs .
Advanced: How can researchers assess the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS; half-life (t₁/₂) >30 days at pH 7 suggests high persistence .
- Soil Microcosm Assays: Mix with sterile soil (1 ppm) and quantify residues over 60 days using QuEChERS extraction and GC-ECD. A >50% residue after 30 days indicates need for formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
